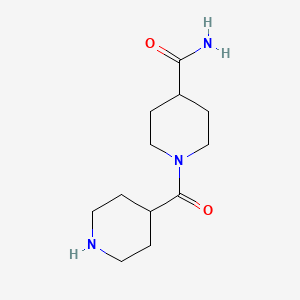

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a compound that features two piperidine rings connected by a carbonyl group and a carboxamide group Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Wirkmechanismus

Target of Action

It’s worth noting that piperidine derivatives have shown great therapeutic potential as anticancer agents .

Mode of Action

One of the derivatives of piperidine has shown strong inhibitory effects on the parp-1 enzyme .

Biochemical Pathways

Piperidine derivatives have been found to exhibit several anticancer properties when used against triple negative breast cancer cells .

Result of Action

Piperidine derivatives have shown great therapeutic potential as anticancer agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine-4-carboxylic acid with piperidine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

While the specific compound "1-(Piperidine-4-carbonyl)piperidine-4-carboxamide" is mentioned in the search results, detailed information focusing solely on its applications, comprehensive data tables, and well-documented case studies is limited. However, the search results provide information on related compounds and the general applications of piperidine derivatives, which can offer insights.

Here's what can be gathered from the search results:

Scientific Research Applications

Piperidine derivatives, including compounds similar to this compound, have a wide range of applications in scientific research .

Chemistry

Piperidine derivatives are used as building blocks in the synthesis of complex organic molecules.

Biology

These compounds are studied for their potential biological activities, including enzyme inhibition and receptor binding. Piperidine derivatives have demonstrated antimicrobial, antitumor, and neuropharmacological properties.

Medicine

Piperidine derivatives are investigated for potential therapeutic effects, such as anti-inflammatory and analgesic properties. They have shown potential in treating neurological disorders and Alzheimer's disease .

Industry

Piperidine derivatives are used in the production of pharmaceuticals and agrochemicals.

Specific Activities and Potential

- Antimicrobial Activity: Piperidine derivatives exhibit significant antimicrobial properties and have shown effectiveness against various bacterial strains. For example, one study showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Antitumor Activity: These compounds have been evaluated for their antitumor effects and can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction. Studies using breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating effective cytotoxicity against cancer cells.

- Neuropharmacological Effects: Piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

- Piperidine-4-carboxylic acid: A precursor in the synthesis of 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid.

- N-Acetylisonipecotic acid: Another acetylated piperidine derivative with similar properties.

- Piperidine-4-carboxamide CCR5 antagonists: Some piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with improved metabolic stability and inhibitory activity against HIV-1 envelope-mediated membrane fusion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride: This compound is used in targeted protein degradation research.

1-Boc-piperidine-4-carboxaldehyde: Used in the synthesis of various pharmaceuticals.

Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.

Uniqueness

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is unique due to its dual piperidine structure, which provides specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

Introduction

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carbonyl compounds. Characterization is performed using techniques such as IR spectroscopy and NMR, confirming the structure through distinct spectral signatures.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| IR Spectroscopy | Identifies functional groups |

| NMR | Confirms molecular structure |

| TLC | Monitors reaction progress |

Antiviral Properties

Research has shown that piperidine derivatives, including this compound, exhibit significant antiviral activity. Notably, studies have focused on their role as CCR5 antagonists, crucial for HIV treatment. For instance, compounds derived from piperidine-4-carboxamide demonstrated IC₅₀ values in the low nanomolar range against HIV-1, indicating potent inhibitory effects on viral replication .

Analgesic Effects

In vivo studies have reported that derivatives of piperidine-4-carboxamide possess analgesic properties. Specifically, synthesized compounds showed significant pain relief in animal models, with effects observable within 15 minutes post-administration and lasting up to three hours .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Results indicate that certain derivatives exhibit comparable or superior antibacterial activity relative to the parent compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, it binds to CCR5 receptors, inhibiting HIV entry into host cells. Additionally, its analgesic effects may be mediated through modulation of dopamine reuptake pathways .

Study 1: CCR5 Inhibition

A study evaluated the inhibitory potency of several piperidine derivatives against CCR5, revealing that compounds like 16g and 16i displayed IC₅₀ values comparable to established drugs like maraviroc. This establishes a promising avenue for further development in HIV therapy .

Study 2: Analgesic Evaluation

In a behavioral study using mice, synthesized derivatives demonstrated significant analgesic properties. The onset was rapid, with maximum effects noted at 90 minutes post-administration. This suggests potential for development as pain management therapies .

Eigenschaften

IUPAC Name |

1-(piperidine-4-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10/h9-10,14H,1-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXPBAVOOBWSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.